4-(3,5-Dimethoxyphenyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethoxyphenyl)butan-1-amine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of a butan-1-amine chain attached to a 3,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxyphenyl)butan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 3,5-dimethoxyphenylbutanone. This process typically includes the following steps:
Formation of the Imine: The 3,5-dimethoxyphenylbutanone reacts with an amine (such as ammonia or a primary amine) in the presence of an acid catalyst to form an imine intermediate.
Reduction of the Imine: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or hydrogen in the presence of a metal catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or reduce any oxidized forms back to the amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,5-dimethoxyphenylbutanoic acid, while substitution reactions can introduce various functional groups at the benzylic position.
Scientific Research Applications
4-(3,5-Dimethoxyphenyl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethoxyphenyl)butan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but differing in the position of the methoxy groups.
4-Bromo-3,5-dimethoxyamphetamine: A substituted amphetamine with similar aromatic substitution patterns.
Uniqueness
4-(3,5-Dimethoxyphenyl)butan-1-amine is unique due to its specific substitution pattern and the presence of a butan-1-amine chain. This structure imparts distinct chemical and biological properties compared to its analogues.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
4-(3,5-dimethoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19NO2/c1-14-11-7-10(5-3-4-6-13)8-12(9-11)15-2/h7-9H,3-6,13H2,1-2H3 |
InChI Key |
RJJSZBZUDJILIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CCCCN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.